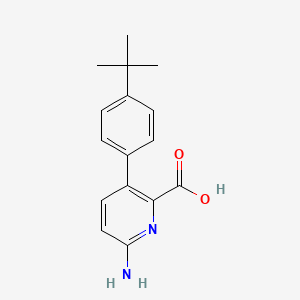

6-Amino-3-(4-t-butylphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

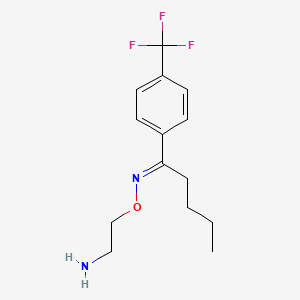

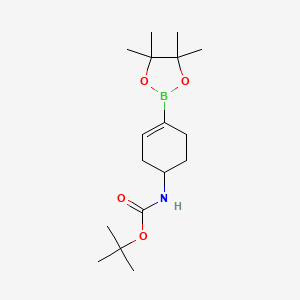

6-Amino-3-(4-t-butylphenyl)picolinic acid is a chemical compound with the empirical formula C16H18N2O2 and a molecular weight of 270.33 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for 6-Amino-3-(4-t-butylphenyl)picolinic acid is1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-3-(4-t-butylphenyl)picolinic acid are not available, it’s known that similar compounds can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

6-Amino-3-(4-t-butylphenyl)picolinic acid is a solid substance . It has an empirical formula of C16H18N2O2 and a molecular weight of 270.33 .Scientific Research Applications

Fluorogenic Amides Synthesis

6-Amino-3-(4-t-butylphenyl)picolinic acid is involved in the synthesis of fluorogenic pyridine carboxylic acid amides. Research by Kondaveeti, Mehta, & Siddhanta (2014) describes the synthesis of these amides using agarose, which could have applications in biomedical and pharmaceutical industries due to their significant fluorescence emissions.

Asymmetric Synthesis for HPV Treatment

Another application is in the asymmetric synthesis of compounds for potential treatments of human papillomavirus infections. Boggs et al. (2007) discuss the synthesis of a molecule, using a picolinic acid derivative, that has potential as an HPV treatment.

Polymer Light-Emitting Devices

In optoelectronics, 6-Amino-3-(4-t-butylphenyl)picolinic acid derivatives are used in the synthesis of iridium complexes for polymer light-emitting devices. Xiao et al. (2009) showed that these complexes could lead to improved optoelectronic properties in devices.

Production of Picolinic Acids

In the field of biochemistry, the production of picolinic acids from 2-aminophenols, catalyzed by specific enzymes, is an important process. He & Spain (2000) investigated a method that provides a convenient strategy for synthesizing substituted picolinic acids.

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, which are significant in pharmaceutical research, also employs picolinic acid derivatives. Kametani (1970) explored this in the context of synthetic approaches to camptothecin, an antitumor agent.

Organic Salts Formation

Organic salts involving picolinic acids, including derivatives of 6-Amino-3-(4-t-butylphenyl)picolinic acid, are studied for their properties and applications. Kamanda & Jacobs (2020) investigated the formation and characterization of these salts.

Sensitizers in Luminescence Studies

In luminescence studies, picolinic acid derivatives are used as sensitizers. Research by Andres & Chauvin (2011) indicated that these compounds, when complexed with lanthanide ions, display significant luminescence properties.

Safety and Hazards

properties

IUPAC Name |

6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXQXFLABGLKCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692616 |

Source

|

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-(4-t-butylphenyl)picolinic acid | |

CAS RN |

1261913-25-0 |

Source

|

| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)